molecular formula C20H18BrN3O2 B3008459 (5-Bromopyridin-3-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone CAS No. 1904080-55-2

(5-Bromopyridin-3-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone

Cat. No.: B3008459
CAS No.: 1904080-55-2
M. Wt: 412.287
InChI Key: OLIGBRMOTPMCEH-UHFFFAOYSA-N
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Description

(5-Bromopyridin-3-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone is a brominated heterocyclic compound featuring a methanone bridge connecting a 5-bromopyridin-3-yl group and a 4-(quinolin-8-yloxy)piperidin-1-yl moiety.

Properties

IUPAC Name

(5-bromopyridin-3-yl)-(4-quinolin-8-yloxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O2/c21-16-11-15(12-22-13-16)20(25)24-9-6-17(7-10-24)26-18-5-1-3-14-4-2-8-23-19(14)18/h1-5,8,11-13,17H,6-7,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLIGBRMOTPMCEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC(=CN=C4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromopyridin-3-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone typically involves multiple steps:

    Formation of the Bromopyridine Moiety: This can be achieved through bromination of pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Synthesis of the Quinolinyl Ether: The quinoline derivative can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Coupling Reactions: The bromopyridine and quinolinyl ether are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(5-Bromopyridin-3-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromopyridine moiety, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyridine or quinoline derivatives.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Bromopyridin-3-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of (5-Bromopyridin-3-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The quinolinyl ether and piperidinyl methanone groups may play a crucial role in binding to these targets, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Pyridine Substituent Piperidine Substituent Molecular Formula Molecular Weight (g/mol) Notable Properties/Activities
(5-Bromopyridin-3-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone (Target) 5-Bromo 4-(Quinolin-8-yloxy) C₂₀H₁₈BrN₃O₂ 412.27 (calculated) Aromatic bulk, potential receptor interactions (inferred)
(5-Bromopyridin-3-yl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone (QW-7960) 5-Bromo 4-(Pyrrolidin-1-yl) C₁₇H₂₁BrN₂O 367.27 95% purity; flexible amine substituent
(5-Bromopyridin-3-yl)(thiomorpholino)methanone 5-Bromo Thiomorpholino (sulfur-containing) C₁₁H₁₁BrN₂OS 307.19 Discontinued; sulfur enhances polarity
(3,4-Dichlorophenyl)(4-fluoro-4-(((2-(quinolin-8-yloxy)ethyl)amino)methyl)piperidin-1-yl)methanone 3,4-Dichlorophenyl Fluoro + ethylaminoquinolin-8-yloxy C₂₄H₂₄ClF₂N₃O₂ 460.92 β-Arrestin-preferring 5-HT₁A agonist

Key Observations

Pyridine Modifications

  • The 5-bromo substituent in the target compound and QW-7960 increases molecular weight and lipophilicity compared to non-halogenated analogs. This may enhance membrane permeability but reduce solubility .

Piperidine Substituents

  • The quinolin-8-yloxy group in the target compound introduces a planar aromatic system, favoring π-π stacking in hydrophobic binding pockets.
  • The thiomorpholino group in ’s compound replaces oxygen with sulfur, increasing polarity and metabolic stability but limiting commercial availability .

Research and Development Considerations

  • Synthetic Accessibility: The quinolin-8-yloxy group in the target compound may complicate synthesis compared to smaller substituents like pyrrolidine .
  • Commercial Availability: Analogs like (5-Bromopyridin-3-yl)(thiomorpholino)methanone are discontinued, emphasizing the need for custom synthesis .
  • Therapeutic Potential: Structural parallels to 5-HT₁A receptor agonists () suggest the target compound could be explored for neurological disorders, though empirical validation is required .

Biological Activity

The compound (5-Bromopyridin-3-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H28N2O2C_{25}H_{28}N_{2}O_{2} with a molecular weight of approximately 388.51 g/mol. The structure includes a brominated pyridine ring, a quinoline moiety, and a piperidine ring, which are known to contribute to various biological activities.

Anticancer Activity

Research has indicated that compounds with structural similarities to this compound exhibit significant anticancer properties. For instance, quinoline derivatives have been studied for their ability to inhibit tumor growth by inducing apoptosis in cancer cells. A study demonstrated that similar compounds showed IC50 values in the low micromolar range against various cancer cell lines, suggesting potent anticancer activity .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Quinoline derivatives are known to exhibit antibacterial and antifungal activities. In vitro studies revealed that related compounds demonstrated significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria, highlighting the potential of this compound as an antimicrobial agent .

The proposed mechanisms of action for this compound include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
  • Antimicrobial Mechanisms : The quinoline moiety may interact with bacterial DNA or inhibit essential bacterial enzymes, leading to cell death.

Case Studies and Research Findings

  • Anticancer Studies : A series of quinoline-based derivatives were tested against human lung cancer cells, showing promising results with IC50 values ranging from 1 to 10 µM. The study highlighted the importance of the piperidine linker in enhancing biological activity .
  • Antimicrobial Testing : A comparative study on various quinoline derivatives revealed that those containing the piperidine structure exhibited enhanced antibacterial activity against Gram-positive bacteria, including MRSA, with minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL .
  • Synergistic Effects : Research indicated that combining this compound with existing antibiotics resulted in synergistic effects, enhancing efficacy against resistant strains.

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50/MIC ValuesReference
AnticancerHuman lung cancer cells1 - 10 µM
AntimicrobialMRSA0.5 µg/mL
Synergistic EffectsVarious bacterial strainsEnhanced efficacy

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